molecular formula C17H15ClFN5OS B3613842 2-{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide

2-{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide

Cat. No. B3613842
M. Wt: 391.9 g/mol
InChI Key: PSUWBJMQRHTNOV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. It also contains a thioether group (a sulfur atom connected to two carbon atoms), an acetamide group (an acetyl group connected to an amine), and a phenyl group (a six-membered carbon ring). The presence of fluorine and chlorine atoms indicates that this compound is also a halogenated compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact process would depend on the specific reactions used, the order in which the groups are added, and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, thioether group, acetamide group, and phenyl group, as well as the fluorine and chlorine atoms, would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the tetrazole ring might participate in reactions with acids or bases, the thioether group might be oxidized, and the acetamide group might undergo hydrolysis. The phenyl group and the halogen atoms might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Its properties could also be affected by the presence of the fluorine and chlorine atoms .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific protein in the body to exert its effects. Without more information about its intended use, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. It’s important to handle all chemicals with appropriate safety precautions, especially if they’re new or not well-studied .

Future Directions

The future research directions for this compound would likely depend on its intended use and how well it performs in initial tests. If it shows promise, it might be studied further to optimize its properties, understand its mechanism of action, or explore new applications .

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5OS/c18-14-10-13(6-7-15(14)19)24-17(21-22-23-24)26-11-16(25)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUWBJMQRHTNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide
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2-{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide
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2-{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide
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2-{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 5
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2-{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 6
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2-{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide

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